molecular formula C18H22F3NO4 B2604317 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci CAS No. 1158750-61-8

1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci

Cat. No. B2604317
CAS RN: 1158750-61-8
M. Wt: 373.372
InChI Key: BSPQSCGTDUUYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid, also known as Boc-4-(CF3)Ph-Pip acid, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxylic acids and has a molecular formula of C18H22F3NO4.

Scientific Research Applications

Chemical Synthesis and Biological Activity

1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid and its derivatives are primarily utilized in the field of medicinal chemistry for the synthesis of complex compounds. The compounds synthesized from it have been studied for their biological activities, particularly in relation to folate-mediated metabolism and tumor cell growth inhibition. For instance, derivatives such as 3-(2,4-diamino-6(5H)-oxopyrimidin-5-yl)-1-(4-carboxyphenyl)pyrrolidine and 4-(2,4-diamino-6(5H)-oxopyrimidin-5-yl)-1-(carboxyphenyl)piperidine have been synthesized and evaluated for their substrate behavior towards mouse liver folylpolyglutamate synthetase and their inhibitory activity against dihydrofolate reductase (DHFR), which plays a crucial role in folate-mediated one-carbon metabolism. These compounds have also been assessed for their potential in inhibiting the growth of cultured tumor cells (Rosowsky et al., 1994).

Structural Studies

The structural aspects of derivatives of 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid have been a subject of research to understand their conformation and chemical properties. For instance, the dipeptide 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide has been studied for its beta-turn conformation and intramolecular hydrogen bonding, contributing to the understanding of peptide structure and function (Didierjean et al., 2002).

Chemical Reactivity and Stability

The chemical reactivity and stability of the tert-butoxycarbonyl group, a protecting group used in peptide synthesis, have been studied to improve synthetic methodologies. Research has explored the conditions for the selective removal of this group, enhancing the efficiency and selectivity of peptide synthesis processes. The use of mixtures like trifluoroacetic acid with phenols has been investigated to improve the deprotection steps in peptide synthesis (Bodanszky & Bodanszky, 2009).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-7-17(8-10-22,14(23)24)12-5-4-6-13(11-12)18(19,20)21/h4-6,11H,7-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPQSCGTDUUYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci

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